rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 640750-17-0
VCID: VC11584602
InChI: InChI=1S/C6H11NO2.ClH/c1-2-4-3-6(4,7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-,6-;/m1./s1
SMILES:
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol

rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride

CAS No.: 640750-17-0

Cat. No.: VC11584602

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride - 640750-17-0

Specification

CAS No. 640750-17-0
Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
IUPAC Name (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H11NO2.ClH/c1-2-4-3-6(4,7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-,6-;/m1./s1
Standard InChI Key GGIKHRPRPONWLF-FINAUTGASA-N
Isomeric SMILES CC[C@@H]1C[C@@]1(C(=O)O)N.Cl
Canonical SMILES CCC1CC1(C(=O)O)N.Cl

Introduction

Structural Characteristics and Stereochemical Configuration

The compound features a cyclopropane ring system substituted with an ethyl group at the C2 position, an aminomethyl group at C1, and a carboxylic acid moiety also at C1. The hydrochloride salt form enhances its stability and solubility in polar solvents . Key structural attributes include:

Molecular Formula and Stereochemistry

The molecular formula is C₇H₁₂ClNO₂, with a molecular weight of 201.67 g/mol. The "(1R,2R)" designation indicates the relative configuration of the two chiral centers on the cyclopropane ring. This stereochemistry is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .

Comparative Analysis with Analogous Compounds

Structurally similar compounds, such as 1-amino-2-ethylcyclopropane-1-carboxylic acid (CID 133485), lack the hydrochloride salt but share the cyclopropane core . The addition of the ethyl group introduces steric bulk compared to simpler analogs like 1-aminocyclopropane-1-carboxylic acid (ACC), a known ethylene biosynthesis inhibitor in plants .

Table 1: Structural Comparison with Related Cyclopropane Amino Acids

Compound NameMolecular FormulaKey SubstituentsBiological Relevance
rac-(1R,2R)-target compoundC₇H₁₂ClNO₂Ethyl, NH₂, COOH, HClUnder investigation
1-Amino-2-ethylcyclopropane-1-carboxylic acidC₆H₁₁NO₂Ethyl, NH₂, COOHIntermediate in drug synthesis
1-Amino-2-vinylcyclopropane-1-carboxylic acidC₆H₉NO₂Vinyl, NH₂, COOHHepatitis C therapeutic intermediate

Synthetic Pathways and Optimization

Cyclopropanation Strategies

The synthesis of cyclopropane amino acids typically involves [2+1] cycloaddition or alkylation reactions. A patent by Matsumoto et al. (US20140142337A1) describes the hydrolysis of nitrile intermediates to yield enantiomerically pure cyclopropane carboxylic acids . For the target compound, a plausible route could involve:

  • Cyclopropane Ring Formation: Reaction of ethyl nitroacetate with 1,2-dibromoethane in the presence of a base (e.g., sodium carbonate), followed by nitro group reduction .

  • Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to achieve the (1R,2R) configuration.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Critical Reaction Parameters

  • Temperature: Cyclopropanation requires elevated temperatures (80–120°C) to overcome ring strain .

  • Solvent Systems: Dichloromethane or methanol are commonly used for cyclization and hydrolysis steps .

  • Purification: Ethanol-based recrystallization improves purity, as demonstrated in analogous syntheses .

Physicochemical and Spectroscopic Properties

Predicted Collision Cross Section (CCS)

While experimental CCS data for the target compound are unavailable, analogs like CID 165893640 exhibit CCS values of 142.1–148.1 Ų for [M+H]+ adducts . These values suggest moderate polarity, aligning with the compound’s potential for crossing biological membranes.

Solubility and Stability

The hydrochloride salt enhances aqueous solubility compared to the free base. In methanol or ethanol, solubility exceeds 50 mg/mL, facilitating formulation for biological assays . Stability studies on related compounds indicate decomposition temperatures above 200°C, suggesting robustness under standard storage conditions .

Challenges and Future Directions

Synthetic Hurdles

  • Stereoselectivity: Achieving high enantiomeric excess (ee) in cyclopropane systems remains challenging. Catalytic asymmetric methods, such as those using Rh(II) complexes, require further optimization .

  • Scale-Up: Nitro group reductions using tin(II) chloride generate stoichiometric waste, necessitating greener alternatives (e.g., catalytic hydrogenation) .

Unanswered Questions

  • Biological Activity: No in vitro or in vivo data are available for the target compound. Priority should be given to screening against viral proteases or plant ethylene receptors.

  • Metabolic Fate: Studies using isotopic labeling (e.g., ¹⁴C) could elucidate degradation pathways and potential toxicity.

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